3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide
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Overview
Description
3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with the molecular formula C12H14N4O. This compound is known for its unique structure, which includes an anilino group, a cyano group, and a dimethylamino group. It is used in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide typically involves the condensation of aniline with 2-cyano-3-(dimethylamino)prop-2-enamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various functionalized compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(dimethylamino)prop-2-enamide
- 3-Anilino-2-cyano-3-(dimethylamino)prop-2-ene thioamide
- 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
Uniqueness
3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
74906-88-0 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-anilino-2-cyano-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C12H14N4O/c1-16(2)12(10(8-13)11(14)17)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3,(H2,14,17) |
InChI Key |
SWCATGJAAXDTLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C#N)C(=O)N)NC1=CC=CC=C1 |
Origin of Product |
United States |
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